![molecular formula C57H87N19O26S2 B14437509 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-72-0](/img/structure/B14437509.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tallysomycin S3b copper complex is a derivative of tallysomycin, a third-generation bleomycin analog. Tallysomycins are glycopeptide antibiotics isolated from the fermentation broths of Streptoalloteichus hindustanus. These compounds are known for their antitumor and antimicrobial activities . The copper complexation of tallysomycin S3b enhances its biological activity, making it a potent candidate for various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tallysomycin S3b copper complex involves the biosynthetic derivation of tallysomycin through precursor amine-feeding fermentation. Certain diamines are incorporated into tallysomycins as the terminal amine moiety, resulting in the formation of new derivatives . The copper complex is then formed by chelating the tallysomycin derivative with copper ions. The column is developed with water, and the active eluate is concentrated in vacuo and lyophilized to give a blue powder of the tallysomycin complex in a copper-chelated form .
Industrial Production Methods: Industrial production of tallysomycin S3b copper complex follows similar biosynthetic routes but on a larger scale. The fermentation process is optimized for higher yields, and the purification steps are scaled up to accommodate industrial demands. The use of ultrasonic irradiation in the synthesis process has been explored to improve yields and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: Tallysomycin S3b copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion in the complex plays a crucial role in these reactions, often acting as a catalyst or a reactant.
Common Reagents and Conditions: Common reagents used in the reactions of tallysomycin S3b copper complex include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the complex .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of tallysomycin, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Tallysomycin S3b copper complex has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of tallysomycin S3b copper complex involves the generation of reactive oxygen species (ROS) through a Fenton-like reaction. The copper ion in the complex undergoes redox cycling, producing ROS that cause oxidative damage to cellular components, including DNA, proteins, and lipids . The complex also intercalates into the DNA double helix, leading to strand breaks and inhibition of DNA synthesis .
Comparaison Avec Des Composés Similaires
Bleomycin: A first-generation analog with similar DNA-cleaving properties but lower potency compared to tallysomycin.
Tallysomycin A and B: Other derivatives of tallysomycin with different terminal amine moieties.
Glyoxal-bis(N4-methylthiosemicarbazone) (GTSM): A copper-dependent antibacterial compound with potent activity against methicillin-resistant Staphylococcus aureus.
Uniqueness: Tallysomycin S3b copper complex is unique due to its enhanced biological activity resulting from copper complexation. The presence of copper not only increases its antimicrobial and antitumor efficacy but also introduces new mechanisms of action, such as ROS generation and DNA intercalation .
Propriétés
Numéro CAS |
77368-72-0 |
|---|---|
Formule moléculaire |
C57H87N19O26S2 |
Poids moléculaire |
1518.5 g/mol |
Nom IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C57H87N19O26S2/c1-16-31(73-46(75-44(16)62)21(7-28(60)81)67-9-20(59)45(63)90)48(92)74-33(41(22-10-65-15-68-22)99-56-43(37(86)34(83)26(11-77)98-56)100-55-39(88)42(101-57(64)95)35(84)27(12-78)97-55)50(94)69-17(2)25(80)8-29(82)72-32(18(3)79)49(93)76-51(102-54-38(87)36(85)30(61)19(4)96-54)40(89)53-71-24(14-104-53)52-70-23(13-103-52)47(91)66-6-5-58/h10,13-15,17-21,25-27,30,32-43,51,54-56,67,77-80,83-89H,5-9,11-12,58-59,61H2,1-4H3,(H2,60,81)(H2,63,90)(H2,64,95)(H,65,68)(H,66,91)(H,69,94)(H,72,82)(H,74,92)(H,76,93)(H2,62,73,75) |
Clé InChI |
NZHOIRNVDWJTQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


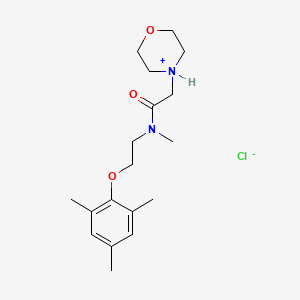
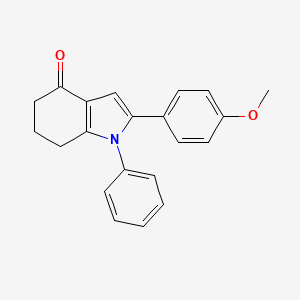
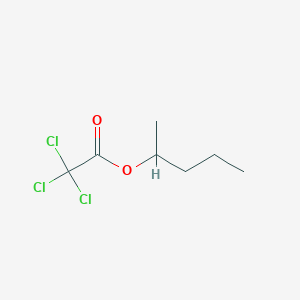
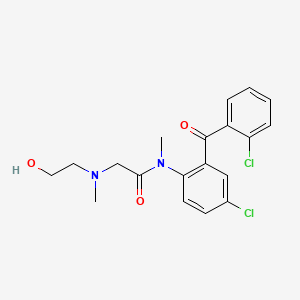
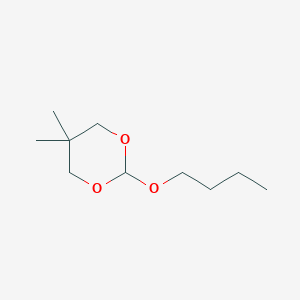
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
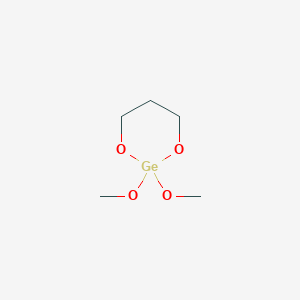
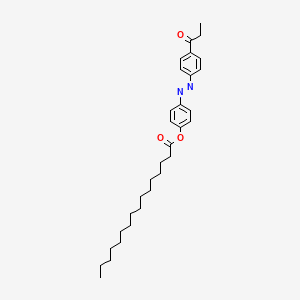
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
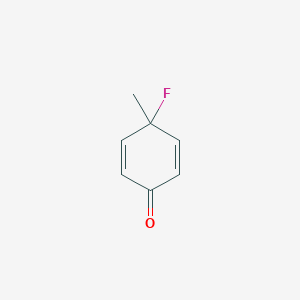
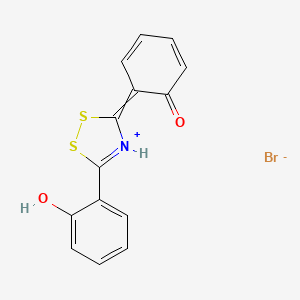
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)

